molecular formula C28H30N4O2S B11108704 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide

Cat. No.: B11108704
M. Wt: 486.6 g/mol
InChI Key: FFHAUUYEASUADS-UHFFFAOYSA-N
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Description

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the piperidine ring, and the attachment of the phenyl and butan-2-yl groups. Common synthetic routes may include:

    Formation of Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of Phenyl and Butan-2-yl Groups: These groups can be attached using various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to receptors and altering signal transduction pathways.

    Pathway Modulation: Affecting various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide
  • 1-(4-oxo-5-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide

Uniqueness

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide is unique due to its specific structural features, such as the position of the phenyl group and the configuration of the piperidine ring

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C28H30N4O2S/c1-19(14-15-20-9-4-2-5-10-20)29-26(33)22-13-8-16-32(17-22)28-30-24-23(21-11-6-3-7-12-21)18-35-25(24)27(34)31-28/h2-7,9-12,18-19,22H,8,13-17H2,1H3,(H,29,33)(H,30,31,34)

InChI Key

FFHAUUYEASUADS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

Origin of Product

United States

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